5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with the molecular formula C10H9Br It is a brominated derivative of cyclopropa[a]indene, characterized by the presence of a bromine atom at the 5-position of the cyclopropa[a]indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene typically involves the bromination of cyclopropa[a]indene. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted cyclopropa[a]indene derivatives.
Oxidation Reactions: Products include oxidized forms such as ketones or carboxylic acids.
Reduction Reactions: Products include the hydrogenated derivative of cyclopropa[a]indene.
Scientific Research Applications
5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene
- 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
Comparison
This compound is unique due to its specific bromination pattern and structural features. Compared to similar compounds, it exhibits distinct reactivity and potential applications. For example, the presence of the bromine atom at the 5-position may influence its chemical behavior and interactions with other molecules, making it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C10H9Br |
---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
5-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene |
InChI |
InChI=1S/C10H9Br/c11-10-3-1-2-7-8-4-6(8)5-9(7)10/h1-3,6,8H,4-5H2 |
InChI Key |
XGUCMYLIWQPHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C2)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.